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molecular formula C13H14FNO2S B8272097 Ethyl 2-(5-fluorobenzo[b]thiophen-2-yl)ethylcarbamate

Ethyl 2-(5-fluorobenzo[b]thiophen-2-yl)ethylcarbamate

Cat. No. B8272097
M. Wt: 267.32 g/mol
InChI Key: RBRKWOPAMBXSNO-UHFFFAOYSA-N
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Patent
US08946260B2

Procedure details

Using analogous conditions and workup as described for the preparation of Intermediate I-1d above, ethyl 2-(5-fluorobenzo[b]thiophen-2-yl)ethylcarbamate (I-50 f: 700 mg, 2.622 mmol) was reacted with P2O5 (749.78 mg, 5.28 mmol) and POCl3 (10 mL) to afford the crude product. Purification by column chromatography on silica gel (50% ethyl acetate in hexane) afforded 280 mg of the product (48.27% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
749.78 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
48.27%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:18]=[CH:17][C:5]2[S:6][C:7]([CH2:9][CH2:10][NH:11][C:12](=O)[O:13]CC)=[CH:8][C:4]=2[CH:3]=1.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O>O=P(Cl)(Cl)Cl>[F:1][C:2]1[CH:18]=[CH:17][C:5]2[S:6][C:7]3[CH2:9][CH2:10][NH:11][C:12](=[O:13])[C:8]=3[C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC2=C(SC(=C2)CCNC(OCC)=O)C=C1
Step Two
Name
Quantity
749.78 mg
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Name
Quantity
10 mL
Type
solvent
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to afford the crude product
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel (50% ethyl acetate in hexane)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC2=C(C=3C(NCCC3S2)=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 280 mg
YIELD: PERCENTYIELD 48.27%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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